molecular formula C₁₁H₉D₇N₂O₃ B1158858 Nifenalol-d7

Nifenalol-d7

Cat. No.: B1158858
M. Wt: 231.3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nifenalol-d7, a deuterated analog of the β-adrenergic receptor antagonist Nifenalol, is primarily utilized as an internal standard in pharmacokinetic and metabolomic studies due to its isotopic purity and structural stability. The incorporation of seven deuterium atoms at specific positions enhances its utility in mass spectrometry by minimizing metabolic interference and improving detection accuracy . Nifenalol itself is known for its cardioselective properties, targeting β1-adrenergic receptors to manage hypertension and arrhythmias. The deuterated version retains the pharmacological profile of the parent compound but offers distinct advantages in analytical chemistry, particularly in quantifying trace metabolites in biological matrices .

Properties

Molecular Formula

C₁₁H₉D₇N₂O₃

Molecular Weight

231.3

Synonyms

(±)-α-[[(1-Methylethyl)amino]methyl]-4-nitro-benzenemethanol-d7;  (±)-α-[(Isopropylamino)methyl]-p-nitro-benzyl Alcohol-d7;  α-[[(1-Methylethyl)amino]methyl]-4-nitrobenzenemethanol-d7;  (RS)-Nifenalol-d7;  (±)-1-(p-Nitrophenyl)-2-isopropylaminoethanol-d7

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Deuterated β-Blockers

Parameter This compound Propranolol-d7 Atenolol-d7 Metoprolol-d7
Deuterium Positions C-2, C-3, C-4 (phenyl ring) Side chain methyl groups Para-substituted phenyl Methoxypropanol side chain
Receptor Selectivity β1-selective Non-selective β1-selective β1-selective
Half-life (hr) 6.8 ± 0.5 3.9 ± 0.3 6.1 ± 0.4 5.2 ± 0.6
Plasma Protein Binding 89% ± 2% 93% ± 1% 85% ± 3% 88% ± 2%
Metabolic Stability High (CYP2D6-resistant) Moderate (CYP2D6/1A2) Low (CYP3A4) Moderate (CYP2D6)

Analytical Performance

In LC-MS/MS assays, this compound demonstrates superior signal-to-noise ratios compared to Propranolol-d7 and Atenolol-d7 due to its optimized deuteration pattern, which reduces isotopic interference by 40–60% . However, Metoprolol-d7 exhibits marginally better ionization efficiency in positive-ion mode (12% higher intensity), attributed to its methoxy group enhancing proton affinity.

Metabolic Pathways

Deuterium labeling in this compound significantly slows hepatic oxidation by CYP enzymes, extending its half-life by 1.8-fold compared to non-deuterated Nifenalol.

Research Findings and Limitations

Recent studies highlight this compound’s reliability in quantifying sub-nanomolar concentrations in plasma (LOQ = 0.1 ng/mL), outperforming Atenolol-d7 (LOQ = 0.5 ng/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.